molecular formula C17H14ClN3OS2 B6519474 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895477-10-8

3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B6519474
CAS RN: 895477-10-8
M. Wt: 375.9 g/mol
InChI Key: CPZKURJPANAXAD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide (hereafter referred to as compound A) is a novel molecule of interest in the field of chemical synthesis and research. Compound A is of particular interest due to its unique structure, which is composed of both aromatic and aliphatic moieties, as well as its potential applications in a variety of scientific fields.

Scientific Research Applications

Antibacterial Activity

Researchers have explored the antibacterial potential of similar thiazole derivatives. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Investigating the antibacterial effects of our compound could provide valuable insights.

Antimicrobial Potential

Considering its structural features, 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide might exhibit antimicrobial properties. Similar imidazole-containing compounds have been evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Further studies could explore its efficacy in combating bacterial infections.

Future Directions

: Sigma-Aldrich: 3-[(4-chlorophenyl)sulfanyl]propanoic acid : Seeking potent anti-tubercular agents: design and synthesis of novel benzamide derivatives : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZKURJPANAXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

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